Methyl 5,6-dibromonicotinate

Catalog No.
S1901545
CAS No.
78686-81-4
M.F
C7H5Br2NO2
M. Wt
294.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5,6-dibromonicotinate

CAS Number

78686-81-4

Product Name

Methyl 5,6-dibromonicotinate

IUPAC Name

methyl 5,6-dibromopyridine-3-carboxylate

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93 g/mol

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3

InChI Key

MREUKHWWRWXJLN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(N=C1)Br)Br

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Br)Br

Methyl 5,6-dibromonicotinate is a synthetic organic compound with the molecular formula C7H5Br2NO2C_7H_5Br_2NO_2 and a molecular weight of 294.93 g/mol. This compound features a pyridine ring substituted with two bromine atoms at positions 5 and 6, along with a methoxycarbonyl group at position 2. The presence of bromine enhances its reactivity and potential biological activity, making it a subject of interest in various fields including medicinal chemistry and materials science .

  • Substitution Reactions: The bromine atoms can be replaced by various nucleophiles under suitable conditions, often using reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
  • Reduction Reactions: This compound can be reduced to yield different derivatives, typically employing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts such as palladium.
  • Oxidation Reactions: It can undergo oxidation to form more oxidized products, utilizing reagents like potassium permanganate or chromium trioxide .

The specific products formed depend on the reaction conditions and the nature of the reagents used.

The biological activity of methyl 5,6-dibromonicotinate is primarily attributed to its structural similarities with nicotinic acid derivatives. Research indicates that it may interact with nicotinic acid receptors and pathways, potentially influencing various biological mechanisms. The bromine atoms can facilitate halogen bonding, which may enhance binding affinities to specific proteins or enzymes involved in metabolic processes . This compound is being investigated for its potential therapeutic applications due to these interactions.

Methyl 5,6-dibromonicotinate can be synthesized through a multi-step process starting from methyl 5-bromo-6-hydroxynicotinate. The synthesis typically involves the following steps:

  • Reagents: Methyl 5-bromo-6-hydroxynicotinate is suspended in toluene.
  • Additives: Phosphorus pentoxide and tetrabutyl ammonium bromide are added to the mixture.
  • Reaction Conditions: The mixture is stirred at reflux for approximately five hours.
  • Isolation: After cooling, the toluene is decanted, and the resulting residue is purified via silica gel chromatography using a mixture of ethyl acetate and heptane.

This method yields methyl 5,6-dibromonicotinate as an off-white solid .

Methyl 5,6-dibromonicotinate has several applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: The compound is utilized in studies investigating biological pathways involving brominated compounds.
  • Medicinal Chemistry: Its structural similarity to nicotinic acid derivatives makes it a candidate for therapeutic research.
  • Industrial Uses: It is employed in synthesizing specialty chemicals and materials .

Studies on methyl 5,6-dibromonicotinate's interactions focus on its binding properties with biological macromolecules. The presence of bromine enhances its potential for forming halogen bonds, which may influence its affinity for nicotinic receptors. These interactions could lead to insights into its pharmacological effects and therapeutic potential .

Methyl 5,6-dibromonicotinate shares similarities with several other compounds but stands out due to its unique structure. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-bromo-6-hydroxynicotinateOne bromine atom; hydroxyl groupPrecursor in synthesis of methyl 5,6-dibromonicotinate
Methyl nicotinateNo bromination; simple esterLacks halogen functionality
5,6-Dibromonicotinic acidSimilar dibromination; carboxylic acidDifferent functional group (acid vs ester)
Methyl 2,5-dibromonicotinateDibromination at different positionsVariation in substitution pattern

Methyl 5,6-dibromonicotinate's dual bromination significantly alters its chemical reactivity and biological activity compared to these analogs. This unique feature enhances its potential for halogen bonding and affects its solubility and interaction profiles within biological systems .

XLogP3

2.4

Wikipedia

Methyl 5,6-dibromonicotinate

Dates

Modify: 2023-07-21

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